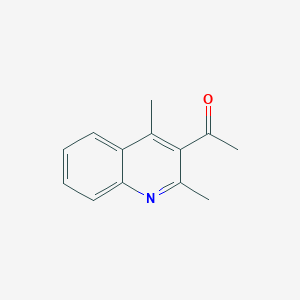

1-(2,4-Dimethylquinolin-3-yl)ethanone

説明

The study of heterocyclic compounds, particularly those containing nitrogen, is a cornerstone of modern organic and medicinal chemistry. Among these, the quinoline (B57606) scaffold holds a place of prominence due to its prevalence in natural products and its extensive application in drug discovery and materials science. This article provides a focused examination of a specific substituted quinoline, 1-(2,4-Dimethylquinolin-3-yl)ethanone, situating it within the broader context of quinoline chemistry and the significance of acetyl functional groups.

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental aromatic heterocycle with the chemical formula C₉H₇N. wikipedia.orgbritannica.com Its history began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgnih.govresearchgate.net Shortly after, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine (B1679958), which established the link between this heterocyclic scaffold and natural products. wikipedia.orgresearchgate.net This connection was solidified with the discovery of numerous quinoline and quinazoline (B50416) alkaloids, with over 200 biologically active variants identified. wikipedia.org

The significance of the quinoline framework in medicinal chemistry cannot be overstated. It forms the core of many pharmacologically active substances, most famously the antimalarial drugs quinine and its synthetic analogues like chloroquine, mefloquine, and primaquine. wikipedia.orgbritannica.comnih.gov The basicity of the quinoline nitrogen allows for its accumulation in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. taylorandfrancis.com Beyond its antimalarial properties, the quinoline motif is present in a wide array of therapeutic agents, including antibacterial (ciprofloxacin), anticancer (camptothecin), and anesthetic (dibucaine) drugs. nih.govnih.gov The broad spectrum of biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—cements quinoline as a "privileged scaffold" in drug development. nih.govijresm.comresearchgate.netorientjchem.org In addition to medicine, quinoline derivatives are crucial in other industries, serving as precursors for dyes (cyanine dyes), pesticides, and as solvents in organic synthesis. wikipedia.orgacs.org

Acetophenone (B1666503), with the chemical formula C₆H₅C(O)CH₃, is the simplest aromatic ketone and serves as a vital building block in organic synthesis. wikipedia.org It is a precursor for a variety of commercial products, including resins, fragrances, and pharmaceuticals. nih.govbritannica.com The reactivity of acetophenone is dominated by its carbonyl group and the adjacent α-hydrogens. This functionality allows it to participate in a wide range of chemical transformations, such as aldol (B89426) condensations and α-functionalization strategies, making it an ideal synthon for constructing more complex molecules, including various heterocyclic systems. nih.gov

The structural relevance of acetophenone to this compound lies in the shared acetyl group (–C(O)CH₃), also known as an ethanoyl group. wikipedia.org In this compound, this acetyl moiety is attached to the C3 position of the quinoline ring. This structural feature imparts reactivity characteristic of a ketone. Just as the acetyl group in acetophenone is a key site for chemical modification, the acetyl group on the quinoline ring can serve as a synthetic handle for further functionalization. The principles of carbonyl chemistry that apply to acetophenone are directly applicable to the ethanone (B97240) portion of the target molecule, making it a substrate for reactions like condensations, oxidations, and reductions to introduce new functionalities and build more elaborate molecular architectures. The acetyl group's presence on a heterocyclic ring like quinoline is common in medicinal chemistry, as it can influence the molecule's electronic properties, stereochemistry, and potential for hydrogen bonding, all of which are critical for biological activity. mdpi.comtsijournals.comekb.eg

This compound is a polysubstituted quinoline derivative that serves as a specific subject of study within the vast field of heterocyclic chemistry. researchgate.net Its synthesis is a key area of investigation, with the Friedländer annulation being a prominent method. wikipedia.org This reaction typically involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, such as a β-diketone. wikipedia.orgcdnsciencepub.com For instance, the synthesis of this compound can be achieved through the reaction of 2-aminoacetophenone (B1585202) with pentane-2,4-dione. researchgate.net Researchers have explored various catalytic systems, including environmentally benign options like iron(III) chloride, to improve the efficiency and sustainability of these synthetic routes. researchgate.net

The research interest in this particular compound stems from the well-established biological significance of the quinoline scaffold. nih.govijresm.com The presence of the dimethylquinolinyl group suggests potential for biological activity. nih.gov While specific, extensive biological evaluations of this compound are not widely reported, it is considered a candidate for investigation in areas such as antimicrobial and anticancer research, following the trend of other 2,4-disubstituted quinolines. nih.govijresm.com The compound is primarily positioned as a synthetic intermediate, a building block whose acetyl group offers a reactive site for creating more complex quinoline-based molecules for screening in drug discovery programs and for development in materials science. nih.govelsevierpure.com

Despite its clear synthetic accessibility, the body of literature on this compound reveals several significant research gaps. The primary focus to date has been on its synthesis, with a notable lack of comprehensive investigation into its chemical and biological properties.

Identified Research Gaps:

Biological Activity Profile: While the quinoline class is known for a wide range of pharmacological activities, there is a scarcity of published data on the specific biological effects of this compound. Systematic screening against various targets (e.g., microbial strains, cancer cell lines, specific enzymes) is largely absent. nih.govnih.govnih.gov

Physicochemical Characterization: Detailed studies on its photophysical properties, such as fluorescence and phosphorescence, which are of interest for materials science applications, have not been thoroughly explored.

Reaction Mechanism and Kinetics: While synthetic methods are reported, in-depth mechanistic studies and kinetic profiling of its formation and subsequent reactions are not extensively documented.

Structure-Activity Relationship (SAR) Studies: There is a lack of systematic synthesis and testing of analogues of this compound to establish clear structure-activity relationships. Such studies are crucial for optimizing any potential therapeutic or material application. nih.gov

Future Research Objectives: Based on these gaps, a comprehensive investigation of this compound should pursue the following objectives:

Systematic Synthesis and Characterization: Develop and optimize scalable, efficient, and environmentally friendly synthetic protocols. Full characterization using modern spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic techniques is essential.

Broad Biological Screening: Conduct extensive in vitro and in vivo screening to evaluate its potential as an antimicrobial, anticancer, anti-inflammatory, or antiviral agent, among other possibilities. nih.govfao.org

Exploration of Synthetic Utility: Investigate the reactivity of the acetyl group to use the compound as a versatile intermediate for the synthesis of novel, more complex quinoline derivatives and fused heterocyclic systems.

Computational and SAR Studies: Perform computational modeling to predict properties and guide the rational design of new derivatives. Synthesize a library of related compounds with variations in the substitution pattern to build a robust SAR profile, which can guide the development of compounds with enhanced potency and selectivity.

Addressing these research gaps and objectives will provide a more complete understanding of this compound and unlock its full potential in both medicinal chemistry and materials science.

Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₁₃H₁₃NO | PubChem nih.gov |

| Molecular Weight | 199.25 g/mol | PubChem nih.gov |

| CAS Number | 14428-41-2 | PubChem nih.gov |

| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C | PubChem nih.gov |

| InChIKey | HCAMYKCBRHBKKF-UHFFFAOYSA-N | PubChem nih.gov |

Structure

2D Structure

特性

IUPAC Name |

1-(2,4-dimethylquinolin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAMYKCBRHBKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368931 | |

| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14428-41-2 | |

| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,4 Dimethylquinolin 3 Yl Ethanone and Its Analogs

Classical Approaches to Substituted Quinoline (B57606) Synthesis Relevant to the Compound

The formation of the core quinoline structure is a cornerstone of heterocyclic chemistry, with several classical named reactions providing the foundation for synthesizing substituted quinolines like the parent structure of the title compound.

Friedländer Annulation and its Modifications

The Friedländer synthesis is a widely utilized and straightforward method for generating quinoline derivatives. ijpsjournal.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or ester). ijpsjournal.comnih.gov This reaction is typically catalyzed by acids or bases. The general mechanism involves an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring.

For the synthesis of a 2,4-disubstituted quinoline framework, a 2-aminoaryl ketone would react with a β-dicarbonyl compound. Specifically, the reaction of a 2-aminoacetophenone (B1585202) with acetylacetone (B45752) would lead to a polysubstituted quinoline. Modifications to the classical Friedländer annulation often involve exploring different catalysts to improve yields and reaction conditions, moving away from harsh acids or bases.

Pfitzinger Reaction Derivatives

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, such as a ketone, to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net

While the direct product is a carboxylic acid at the 4-position, this method is relevant for creating analogs. For instance, using a ketone like pentane-2,4-dione (acetylacetone) with isatin would lead to a 2,4-dimethylquinoline (B72138) derivative with a carboxylic acid at the 3-position, which could then be further modified. The reaction is known to be sensitive to steric hindrance.

Conrad-Limpach Synthesis Variations

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com This reaction can lead to two different isomers, 4-hydroxyquinolines or 2-quinolones, depending on the reaction conditions. quimicaorganica.org At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate, which upon heating undergoes cyclization to form a 4-hydroxyquinoline. wikipedia.org At higher temperatures (thermodynamic control), the reaction can proceed via a β-keto anilide to form a 2-quinolone, a variation known as the Knorr quinoline synthesis. wikipedia.org

To generate a structure related to 1-(2,4-dimethylquinolin-3-yl)ethanone, an appropriately substituted aniline (B41778) could react with a β-ketoester. The resulting hydroxyquinoline could then serve as a precursor for further functionalization. The choice of solvent and temperature is critical in directing the outcome of this synthesis. wikipedia.org

Direct Acylation and Ring-Closure Strategies for the Ethanone (B97240) Moiety

The direct introduction of the ethanone (acetyl) group at the C-3 position of a pre-formed 2,4-dimethylquinoline ring is a key synthetic consideration. Friedel-Crafts acylation is a standard method for attaching acyl groups to aromatic rings, but its application to heterocyclic systems like quinoline can be complex due to the presence of the basic nitrogen atom, which can coordinate with the Lewis acid catalyst. This can deactivate the ring towards electrophilic substitution.

However, a more common and efficient strategy involves constructing the ring with the acetyl group already incorporated into one of the precursors. In the context of the Friedländer synthesis, the use of acetylacetone (pentane-2,4-dione) as the active methylene (B1212753) component in a reaction with a 2-aminoaryl ketone directly installs the required methyl groups at positions 2 and 4, and an acetyl group at position 3. For instance, the reaction between 2-aminoacetophenone and acetylacetone would theoretically yield the target molecule in a single cyclization step.

Contemporary and Green Chemistry Approaches to the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. ijpsjournal.comtandfonline.com This includes the use of non-toxic catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound irradiation to reduce waste and environmental impact. tandfonline.comacs.org

Catalytic Routes (e.g., FeCl₃·6H₂O, Zeolites, Iodine, Poly(phosphoric acid) Catalysis)

A variety of catalysts have been explored to improve the synthesis of quinolines, including the title compound, under greener conditions.

FeCl₃·6H₂O: Ferric chloride hexahydrate has been successfully used as an inexpensive, non-toxic, and readily available catalyst for the synthesis of this compound. researchgate.net This method involves a one-pot condensation of 2-aminoaryl ketones and active methylene compounds, offering an environmentally friendly and efficient protocol. researchgate.net

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic sites, making them effective heterogeneous catalysts. researchgate.net Hβ zeolite, for example, has been employed for the synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones under solvent-free conditions. rsc.orgrsc.org The reaction proceeds through adsorption of the ketone onto the Brønsted acid sites of the zeolite, followed by imine formation, intramolecular cyclization, and dehydration. rsc.org The reusability of the zeolite catalyst is a significant advantage of this method. rsc.org

Iodine: Molecular iodine has emerged as a highly efficient, mild, and eco-friendly Lewis acid catalyst for Friedländer annulation. organic-chemistry.orgrsc.org It can catalyze the synthesis of quinolines in low concentrations (e.g., 1 mol%) at room temperature, avoiding the need for hazardous acids or bases and harsh conditions. organic-chemistry.org The method is clean, high-yielding, and applicable to a wide range of substrates.

Poly(phosphoric acid) (PPA): PPA is a strong mineral acid with powerful dehydrating properties, widely used in various cyclization and acylation reactions in heterocyclic synthesis. nih.govccsenet.orgresearchgate.net It can be used to catalyze the cyclization of intermediates in quinoline synthesis. For enhanced ease of use and recovery, PPA can be supported on silica (B1680970) (SiO₂-PPA), which acts as a reusable heterogeneous catalyst. nih.gov

Table 1: Comparison of Catalytic Methods for Quinoline Synthesis

| Catalyst | Key Advantages | Reaction Conditions | Relevance to Target Compound |

|---|---|---|---|

| FeCl₃·6H₂O | Inexpensive, non-toxic, readily available researchgate.net | One-pot condensation researchgate.net | Directly used for the synthesis of this compound researchgate.net |

| Zeolites (e.g., Hβ) | Heterogeneous, reusable, solvent-free conditions possible rsc.orgrsc.org | Cyclization of ketones and 2-amino ketones rsc.org | Synthesis of 2,4-disubstituted quinoline core structure |

| Molecular Iodine | Mild, eco-friendly, low catalyst loading, room temperature organic-chemistry.org | Friedländer annulation organic-chemistry.orgrsc.org | Synthesis of the quinoline ring system |

| Poly(phosphoric acid) | Strong dehydrating agent, effective for cyclization nih.govccsenet.org | Can be supported on silica for reusability nih.gov | Cyclization step in quinoline synthesis |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique for the rapid and efficient production of heterocyclic compounds, including quinoline derivatives. benthamdirect.comclockss.org This methodology often leads to substantial reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The application of microwave irradiation can facilitate cleaner reactions under mild conditions, making it a powerful tool for synthesizing complex molecular frameworks. clockss.orgthieme-connect.com

In the context of quinoline synthesis, microwave irradiation has been successfully employed in various reaction types, including multicomponent reactions and cyclization processes. acs.orgnih.gov For instance, the Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) and glycerol (B35011) saw a dramatic decrease in reaction time from 4 hours with conventional heating to just 6 minutes under microwave conditions, although the yield remained comparable. nih.gov Similarly, the synthesis of quinoline-4-carboxylic acids from isatins and ketones in a basic medium is significantly accelerated by microwave heating. tandfonline.com The esterification of 2-phenylquinoline-4-carboxylic acid with ethanol (B145695), which traditionally requires 22 hours of reflux, can be completed in 10 minutes with a 94% yield using microwave irradiation. tandfonline.com

One-pot, three-component syntheses are particularly amenable to microwave assistance. A notable example is the catalyst-free reaction between 3-formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF, which efficiently produces quinoline-hybridized dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org Another efficient protocol involves the reaction of ferrocene (B1249389) carboxaldehyde, dimedone, and a ketone, catalyzed by ammonium (B1175870) acetate (B1210297) in water, which yields quinoline derivatives in 10-15 minutes at 100°C with yields ranging from 75-93%. tandfonline.com

The benefits of microwave-assisted synthesis extend to reactions on solid supports or under solvent-free conditions, further enhancing the green credentials of the process. nih.gov For example, the synthesis of 4-chloro-3-cyano-10-methyl-pyrido[3,2-g]quinoline from its precursor with phosphorus oxychloride adsorbed on silica gel is significantly faster with microwave heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Skraup Synthesis of 7-amino-8-methylquinoline | Time: 4 hours, Yield: 55% | Time: 6 minutes, Yield: 52% | nih.gov |

| Esterification of 2-phenylquinoline-4-carboxylic acid | Time: 22 hours, Yield: ~94% | Time: 10 minutes, Yield: 94% | tandfonline.com |

| Synthesis of Quinolinone 4 | Multistep procedure | One-pot, Time: 20 min (5 min at 120°C, 15 min at 250°C), Yield: 54% (closed vessel) | thieme-connect.com |

| Synthesis of Quinolinone 7 | Multistep procedure | One-pot, Time: 20 min (5 min at 120°C, 15 min at 250°C), Yield: 41% (closed vessel) | thieme-connect.com |

| Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Conventional heating in acetic acid | Microwave irradiation in glacial acetic acid, Shorter time, higher yield | nih.gov |

Solvent-Free and Aqueous Media Reactions

The development of synthetic protocols that utilize environmentally benign solvents like water or operate under solvent-free conditions represents a cornerstone of green chemistry. researchgate.net These approaches are gaining popularity for the synthesis of quinoline derivatives due to their potential to minimize waste, reduce reliance on volatile organic solvents, and simplify reaction workups. researchgate.netnih.gov

Water, as a solvent, offers significant advantages due to its non-toxic, non-flammable, and abundant nature. An exemplary aqueous-based method is the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin and sodium pyruvate, which proceeds in water with excellent yields. acs.org Similarly, a one-pot, three-component reaction for synthesizing pyrimido[4,5-b]quinolones, involving 6-amino-1,3-dimethyluracil, various aldehydes, and dimedone, uses water as a green solvent at 90°C, catalyzed by p-toluenesulfonic acid, affording yields of 60-94%. tandfonline.com The use of a reusable Fe3O4 nanoparticle-cellulose catalyst in water under reflux conditions has also been reported for the synthesis of pyrimido[4,5-b]quinolones with high yields (88–96%). nih.gov

Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, provide another effective green synthetic route. acs.org For instance, the synthesis of various 2,3,4-trisubstituted quinolines can be achieved in less than 12 hours at 60°C using a silica and molecular iodine catalyst without any solvent. acs.org A convenient and environmentally friendly method for the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves microwave irradiation on the surface of silica gel impregnated with indium(III) chloride under solvent-free conditions. organic-chemistry.org Another solvent-free approach for producing 2-aryl-quinoline-4-carboxylic acid derivatives uses a nanocatalyst at 80°C for 30 minutes, demonstrating good yields and short reaction times. nih.gov

Table 2: Examples of Green Synthesis of Quinolines in Aqueous or Solvent-Free Media

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pyrimido[4,5-b]quinolones Synthesis | 6-amino-1,3-dimethyluracil, aldehydes, dimedone | p-Toluenesulfonic acid, 90°C | Water | 60-94% | tandfonline.com |

| Pyrimido[4,5-b]quinolones Synthesis | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone | Fe3O4 NP-cell, reflux | Water | 88-96% | nih.gov |

| 2,3,4-Trisubstituted Quinolines Synthesis | --- | Silica and molecular iodine, 60°C | Solvent-free | Good | acs.org |

| 2-Aryl-quinoline-4-carboxylic acid derivatives Synthesis | Pyruvic acid, 1-naphthylamine, benzaldehydes | Nanocatalyst, 80°C | Solvent-free | Good | nih.gov |

| 2-Aryl-2,3-dihydroquinolin-4(1H)-ones Synthesis | 2-Aminochalcones | Indium(III) chloride on silica gel, Microwave | Solvent-free | --- | organic-chemistry.org |

| Pfitzinger Synthesis | Isatin, sodium pyruvate | Base-catalyzed | Water | Excellent | acs.org |

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful and scalable technology for the synthesis of organic compounds, including quinolines. researchgate.netresearchgate.net This methodology offers significant advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, and the potential for automated, high-throughput production. youtube.com

The synthesis of quinolines has been successfully adapted to continuous flow systems, often enabling reactions that are difficult or hazardous to perform on a large scale in batch. A continuous photochemical process has been developed to convert amino-enone substrates into a range of quinoline products through an alkene isomerization and cyclocondensation cascade. researchgate.netvapourtec.com Utilizing a high-power LED lamp in a flow reactor, this method achieves higher productivity and efficiency compared to conventional light sources and allows for throughputs greater than one gram per hour. vapourtec.com This process can be "telescoped" with a subsequent hydrogenation step to produce tetrahydroquinolines, demonstrating the integration of multiple reaction steps in a continuous sequence. researchgate.net

Another innovative flow strategy enables the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.org This method, which proceeds within minutes, leverages continuous-flow technology to handle potentially hazardous intermediates and allows for the rapid optimization of reaction conditions. acs.org Furthermore, a simple and green continuous synthesis of 2-methylquinoline (B7769805) compounds has been achieved from nitroarenes and an ethanol/water system via a heterogeneous hydrogen transfer reaction catalyzed by Ru–Fe/γ-Al2O3, yielding moderate to good yields (46%–88%). rsc.org This approach avoids the use of strong acids and oxidants, aligning with the principles of green chemistry. rsc.org

The inherent scalability of flow chemistry makes it an attractive option for the industrial production of quinoline-based compounds. researchgate.netacs.org

Table 3: Flow Chemistry Approaches to Quinoline Synthesis

| Quinoline Type | Method | Key Features | Yield | Reference |

|---|---|---|---|---|

| Substituted Quinolines | Tandem photoisomerization-cyclization of amino-enones | High-power LED; scalable (>1 g/hr); can be telescoped with hydrogenation | High | researchgate.netvapourtec.com |

| 3-Cyanoquinolines | Iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles | Safe handling of azides; rapid (minutes); scalable | Satisfactory | acs.org |

| 2-Methylquinolines | Hydrogen transfer reaction of nitroarenes and ethanol/water | Heterogeneous Ru–Fe/γ-Al2O3 catalyst; green solvents; no strong acids/oxidants | 46-88% | rsc.org |

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound typically relies on the classical Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. For the specific synthesis of this compound, the key precursors are an o-aminoaryl ketone and a β-diketone.

The primary precursors are:

2-Aminoacetophenone: This compound provides the benzene (B151609) ring and the nitrogen atom for the quinoline core.

Acetylacetone (also known as 2,4-pentanedione): This β-diketone provides the atoms necessary to form the pyridine (B92270) ring of the quinoline system, including the two methyl groups at positions 2 and 4, and the acetyl group at position 3.

The synthesis of these precursors is well-established. 2-Aminoacetophenone can be prepared through various routes, often starting from 2-nitroacetophenone, which is then reduced to the corresponding amine.

The general reaction scheme for the synthesis of this compound is a condensation of 2-aminoacetophenone with acetylacetone. researchgate.net This reaction is typically catalyzed by an acid or base. An environmentally benign protocol utilizes ferric chloride hexahydrate (FeCl3·6H2O) as an inexpensive and non-toxic catalyst for the condensation of 2-aminoarylketones and active methylene compounds to form quinoline derivatives. researchgate.net

Alternative strategies for synthesizing related quinoline structures involve the use of different precursors. For example, 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be synthesized in a one-pot procedure from o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org The synthesis of 2-azaanthraquinones has been achieved from 1,4-oxazinone precursors, which undergo a tandem cycloaddition/cycloreversion sequence with quinones. nih.gov While not directly leading to this compound, these methods highlight the diverse precursor strategies available for constructing substituted quinoline and related heterocyclic systems.

Table 4: Key Precursors for this compound via Friedländer Synthesis

| Precursor | IUPAC Name | Role in Synthesis |

|---|---|---|

| 2-Aminoacetophenone | 1-(2-aminophenyl)ethanone | Provides the substituted benzene ring and nitrogen atom. |

| Acetylacetone | Pentane-2,4-dione | Provides the atoms to form the substituted pyridine ring. |

Yield Optimization and Scalability Considerations for this compound Production

Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its potential application in research and industry. Research efforts have focused on catalyst selection, reaction conditions, and the application of modern synthetic technologies to improve production efficiency.

A key factor in yield optimization is the choice of catalyst. The Friedländer synthesis of this compound from 2-aminoacetophenone and acetylacetone has been shown to achieve yields of up to 82% under optimal conditions using a solid acid catalyst like H-ZSM-5 at high temperatures (120–200°C). Another efficient and environmentally friendly protocol employs ferric chloride hexahydrate (FeCl3·6H2O) as a readily available and inexpensive catalyst, highlighting a green approach to synthesis. researchgate.net

Microwave-assisted synthesis offers a significant advantage for both yield optimization and scalability. By dramatically reducing reaction times and often improving yields, microwave technology can increase the throughput of batch processes. benthamdirect.comnih.gov For example, one-pot microwave-assisted syntheses of quinoline derivatives have been shown to be highly efficient, providing better results than conventional heating. researchgate.net The ability to perform these reactions in closed vessels can also improve yields by preventing the loss of volatile reagents. thieme-connect.com

For large-scale industrial production, continuous flow chemistry presents the most promising path to scalability. Flow reactors provide superior control over reaction parameters, leading to more consistent product quality and higher yields. researchgate.net The enhanced safety profile of handling reactions in small, continuous volumes allows for the use of more reactive intermediates or harsher conditions that would be unsafe in large batch reactors. youtube.com Processes developed in flow can be scaled up by simply running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel). The demonstrated synthesis of quinolines with throughputs exceeding one gram per hour in a lab-scale flow reactor indicates a strong potential for industrial-scale production. vapourtec.com The development of continuous processes using green solvents, such as the Ru–Fe/γ-Al2O3 catalyzed synthesis in an ethanol/water system, further enhances the scalability and sustainability of quinoline production. rsc.org

Table 5: Factors Influencing Yield and Scalability

| Parameter | Influence on Yield and Scalability | Examples |

|---|---|---|

| Catalyst | Choice of catalyst directly impacts reaction rate and yield. Solid acid catalysts and environmentally benign catalysts like FeCl3·6H2O have proven effective. researchgate.net | H-ZSM-5 (yields up to 82%); FeCl3·6H2O. researchgate.net |

| Reaction Technology | Microwave-assisted synthesis reduces reaction times and can improve yields. benthamdirect.comnih.gov Continuous flow chemistry offers superior control, safety, and scalability. researchgate.netacs.org | Microwave irradiation can reduce reaction times from hours to minutes. nih.gov Flow chemistry allows for gram-per-hour production. vapourtec.com |

| Reaction Conditions | Optimization of temperature, pressure, and solvent is critical. Green solvents like water or solvent-free conditions can simplify purification and reduce waste. nih.govacs.org | Solvent-free synthesis using nanocatalysts at 80°C. nih.gov Aqueous synthesis using p-TSA at 90°C. tandfonline.com |

Chemical Reactivity, Transformation, and Derivatization of 1 2,4 Dimethylquinolin 3 Yl Ethanone

Reactions at the Carbonyl Group of the Ethanone (B97240) Moiety

The acetyl group, with its electrophilic carbonyl carbon, is a key center for chemical modifications, enabling a range of reduction, oxidation, and nucleophilic addition reactions.

Reduction Reactions

The carbonyl group of 1-(2,4-dimethylquinolin-3-yl)ethanone can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the chosen reagents and reaction conditions.

Reduction to an Alcohol: Treatment with mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), is expected to selectively reduce the ketone to the corresponding secondary alcohol, 1-(2,4-dimethylquinolin-3-yl)ethanol. This type of reduction is a common transformation for ketones.

Deoxygenation to an Alkane: More forceful reduction methods can lead to the complete removal of the carbonyl oxygen to yield 3-ethyl-2,4-dimethylquinoline. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). youtube.comlibretexts.org It is particularly effective for aryl-alkyl ketones. youtube.com However, the strongly acidic conditions may not be suitable for substrates sensitive to acid. youtube.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. youtube.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate. youtube.comnih.gov The Wolff-Kishner reduction is a valuable alternative for compounds that are sensitive to strong acids. nih.gov

Table 1: Expected Products of Carbonyl Group Reduction

| Starting Material | Reagent(s) | Expected Major Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 1-(2,4-Dimethylquinolin-3-yl)ethanol |

| This compound | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 3-Ethyl-2,4-dimethylquinoline |

| This compound | Hydrazine (N₂H₄), Potassium hydroxide (KOH) | 3-Ethyl-2,4-dimethylquinoline |

Oxidation Reactions (e.g., Oxidative Coupling)

While direct oxidation of the acetyl group is not a common transformation, related quinoline (B57606) ketones can undergo oxidative coupling reactions. For instance, the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol (B145695) has been reported to yield anti-α,β-epoxy ketones through a modified Darzen reaction under oxidative conditions. This suggests that this compound could potentially undergo similar transformations.

Nucleophilic Additions and Condensations

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles, leading to a wide array of derivatives. These reactions typically involve the initial formation of a tetrahedral intermediate.

Condensation Reactions:

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base. This would lead to the formation of an α,β-unsaturated product.

Claisen-Schmidt (Crossed Aldol) Condensation: The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in the presence of a base (e.g., sodium hydroxide) is expected to yield a chalcone-like α,β-unsaturated ketone. This reaction is a classic method for forming carbon-carbon bonds.

Mannich Reaction: This is a three-component condensation involving the ketone, an amine (primary or secondary), and a non-enolizable aldehyde, typically formaldehyde. The product is a β-amino carbonyl compound, often referred to as a Mannich base.

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reactants | Expected Product Class |

|---|---|---|

| Knoevenagel Condensation | This compound, Active methylene compound (e.g., diethyl malonate) | α,β-Unsaturated ester |

| Claisen-Schmidt Condensation | This compound, Benzaldehyde | Chalcone (B49325) derivative |

| Mannich Reaction | This compound, Formaldehyde, Secondary amine (e.g., dimethylamine) | β-Amino carbonyl compound (Mannich base) |

Reactions at the Quinoline Ring System

The quinoline ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the nitrogen atom and the existing substituents (two methyl groups and an acetyl group).

Electrophilic Aromatic Substitution (EAS) Patterns

The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution typically occurs on the benzene ring portion of the quinoline system. In 2,4-dimethylquinoline (B72138), the methyl groups are activating and ortho-, para-directing, while the acetyl group at the 3-position is deactivating and meta-directing with respect to its position on the pyridine (B92270) ring.

Nitration: The nitration of 2,4-dimethylquinoline has been shown to yield a mixture of 8-nitro-2,4-dimethylquinoline and 6-nitro-2,4-dimethylquinoline. This indicates that the 6- and 8-positions on the benzene ring are the most favorable sites for electrophilic attack.

Halogenation: While specific studies on the halogenation of this compound are not readily available, bromination of 2,4-dimethylquinoline under acidic conditions is reported to yield 6-bromo-2,4-dimethylquinoline as the major product. This further supports the preference for substitution on the benzene ring.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on the 2,4-Dimethylquinoline System

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | Nitric acid, Sulfuric acid | 8-Nitro-2,4-dimethylquinoline and 6-Nitro-2,4-dimethylquinoline |

| Bromination | Bromine, Acidic conditions | 6-Bromo-2,4-dimethylquinoline |

| Vilsmeier-Haack | Phosphorus oxychloride, N,N-Dimethylformamide | Expected at 6- or 8-position |

Nucleophilic Aromatic Substitution (NAS) Possibilities

The pyridine ring of the quinoline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially when activated by an electron-withdrawing group or when a good leaving group is present.

Chichibabin Reaction: This reaction involves the amination of nitrogen-containing heterocycles using sodium amide (NaNH₂). For quinolines, this reaction typically introduces an amino group at the 2-position. The presence of the methyl group at the 2-position in this compound might hinder this reaction sterically.

Substitution on Halo-derivatives: If a halogen atom were present on the quinoline ring, particularly at the 2- or 4-position, it could be displaced by a variety of nucleophiles. These reactions are fundamental in the synthesis of substituted quinolines.

Reactions Involving the Methyl Groups on the Quinoline Ring

The methyl groups at the C2 and C4 positions of the quinoline ring are not merely passive substituents. Their C-H bonds can be activated to participate in a variety of chemical reactions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of such methyl groups. nih.govnih.govresearchgate.netresearchgate.netmdpi.com For instance, rhodium complexes have been shown to selectively activate the C-H bonds of methylquinolines. nih.gov Specifically, a methyl group at the 4-position directs C-H activation to the 2-position of the quinoline ring. nih.gov

These activated methyl groups can undergo condensation reactions with suitable electrophiles. For example, the methyl groups can react with aldehydes in what is known as a Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones). researchgate.netgordon.eduresearchgate.net This reaction typically proceeds under basic conditions. Another related reaction is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com The methyl groups of this compound, particularly the more activated C2-methyl group, could potentially be deprotonated to form a nucleophile that attacks an aldehyde, leading to a new carbon-carbon bond.

| Reaction Type | Reagents and Conditions | Potential Product Type | Reference |

| C-H Activation | Transition metal catalysts (e.g., Rhodium complexes) | Functionalized methylquinoline derivatives | nih.govnih.govresearchgate.netresearchgate.netmdpi.com |

| Claisen-Schmidt Condensation | Aldehydes, base | Quinolinyl-substituted chalcone derivatives | researchgate.netgordon.eduresearchgate.net |

| Knoevenagel Condensation | Aldehydes/Ketones, weak base | Quinolinyl-substituted α,β-unsaturated compounds | wikipedia.orgsigmaaldrich.com |

Formation of Complex Derivatives and Polycyclic Systems from this compound

The reactive nature of the acetyl group in this compound makes it an excellent starting point for the construction of more complex molecules, including fused heterocyclic systems.

One of the most common transformations is the synthesis of pyrazolo[3,4-b]quinolines . This is typically achieved by the condensation of the 3-acetylquinoline (B1336125) with hydrazine or its derivatives. nih.govwikipedia.org The reaction proceeds through the formation of a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazolo-fused quinoline.

Similarly, the synthesis of thieno[2,3-b]quinolines can be envisioned starting from this compound. The Gewald reaction, a multicomponent reaction involving a ketone, a cyanoester, and elemental sulfur in the presence of a base, is a well-established method for synthesizing substituted 2-aminothiophenes. chem-station.combyjus.compharmaguideline.comrsc.org The acetyl group of our target compound can serve as the ketone component in this reaction, leading to the formation of a 2-amino-3-aroylthiophene derivative, which can then be cyclized to form the thieno[2,3-b]quinoline system. acsgcipr.orgnih.govnih.gov

Furthermore, the acetyl group can be a precursor for other fused heterocyclic rings such as pyrimido[4,5-b]quinolines nih.govrsc.orgnih.govsharif.edunih.gov and oxazolo[5,4-b]quinolines . researchgate.netsioc-journal.cnresearchgate.netmdpi.com These syntheses often involve condensation with appropriate bifunctional reagents like ureas, guanidines, or hydroxylamine (B1172632) derivatives, followed by cyclization. researchgate.net

| Target Polycyclic System | Key Reagents | General Reaction Type | Reference |

| Pyrazolo[3,4-b]quinolines | Hydrazine derivatives | Condensation-cyclization | nih.govwikipedia.org |

| Thieno[2,3-b]quinolines | Cyanoacetate, Sulfur, Base (Gewald reaction) | Multicomponent reaction followed by cyclization | acsgcipr.orgchem-station.combyjus.compharmaguideline.comnih.govrsc.orgnih.gov |

| Pyrimido[4,5-b]quinolines | Ureas, Guanidines | Condensation-cyclization | nih.govrsc.orgnih.govsharif.edunih.gov |

| Oxazolo[5,4-b]quinolines | Hydroxylamine derivatives | Condensation-cyclization | researchgate.netresearchgate.netsioc-journal.cnresearchgate.netmdpi.com |

Mechanistic Studies of Key Transformations of this compound

The mechanisms of the key transformations involving this compound are generally well-understood and analogous to established organic reactions.

The Wolff-Kishner reduction of the acetyl group proceeds via the initial formation of a hydrazone. masterorganicchemistry.comwikipedia.orgbyjus.compharmaguideline.com A strong base then deprotonates the terminal nitrogen of the hydrazone, leading to a resonance-stabilized anion. This is followed by protonation of the carbanion and subsequent deprotonation of the nitrogen, ultimately leading to the expulsion of nitrogen gas and the formation of the reduced alkyl group. youtube.com

The Pfitzner-Moffatt oxidation , while not directly reported for this compound, is proposed to proceed through the formation of a reactive sulfonium (B1226848) species from DMSO and a carbodiimide. wikipedia.orgsynarchive.comacsgcipr.orgchem-station.comalfa-chemistry.com The alcohol (or in a potential side reaction, the enol form of the acetyl group) would then attack this electrophilic sulfur, leading to an alkoxysulfonium ylide which then collapses to the oxidized product. wikipedia.orgacsgcipr.orgchem-station.com

The formation of pyrazolo[3,4-b]quinolines involves the initial condensation of the acetyl carbonyl with hydrazine to form a hydrazone. nih.gov This is followed by an intramolecular electrophilic attack of the imine nitrogen onto the C4 position of the quinoline ring, which is activated by the electron-donating methyl group, followed by tautomerization and aromatization to give the final fused heterocyclic system. nih.gov

The Gewald reaction mechanism begins with a Knoevenagel condensation between the acetyl group and the active methylene compound (e.g., a cyanoester). chem-station.combyjus.compharmaguideline.comrsc.org This is followed by the addition of sulfur to the enolate intermediate and subsequent cyclization and tautomerization to afford the 2-aminothiophene derivative. chem-station.com

Advanced Spectroscopic and Structural Elucidation of 1 2,4 Dimethylquinolin 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformation Analysis

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(2,4-Dimethylquinolin-3-yl)ethanone in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the three methyl groups. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of multiplets for the protons on the benzene (B151609) portion of the quinoline core (H-5, H-6, H-7, H-8). The three methyl groups—two attached to the quinoline ring (at C2 and C4) and one from the acetyl group—would appear as sharp singlet signals in the upfield region (typically δ 2.0-3.0 ppm).

The ¹³C NMR spectrum provides information on all thirteen carbon atoms in the molecule. The carbonyl carbon (C=O) of the acetyl group is expected to resonate at a significantly downfield chemical shift (around δ 200 ppm). The aromatic and heteroaromatic carbons of the quinoline ring would appear in the δ 120-160 ppm range, while the methyl carbons would be found in the upfield region (δ 15-30 ppm). Analysis of coupling constants, particularly ¹J C-H, can confirm the hybridization of carbon atoms. rubingroup.orgorganicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is a predictive table based on typical chemical shift values for similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.5 - 8.1 | Doublet or Multiplet |

| H-6 | ~7.2 - 7.7 | Triplet or Multiplet |

| H-7 | ~7.2 - 7.7 | Triplet or Multiplet |

| H-8 | ~7.5 - 8.1 | Doublet or Multiplet |

| C2-CH₃ | ~2.5 - 2.8 | Singlet |

| C4-CH₃ | ~2.4 - 2.7 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is a predictive table based on typical chemical shift values for similar structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 - 205 |

| C2 | ~155 - 160 |

| C3 | ~130 - 135 |

| C4 | ~145 - 150 |

| C4a | ~125 - 130 |

| C5 | ~128 - 132 |

| C6 | ~124 - 128 |

| C7 | ~126 - 130 |

| C8 | ~120 - 125 |

| C8a | ~147 - 152 |

| C2-CH₃ | ~20 - 25 |

| C4-CH₃ | ~15 - 20 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, H-7 with H-8), helping to definitively assign these signals within the benzene ring. No cross-peaks would be expected for the three methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to unambiguously link each proton signal (e.g., from the methyl groups and the aromatic ring) to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for connecting the different fragments of the molecule. youtube.com Key expected HMBC correlations would include:

The protons of the acetyl methyl group (COCH₃) to the carbonyl carbon (C=O) and the C3 carbon of the quinoline ring.

The protons of the C2-methyl group to the C2 and C3 carbons.

The protons of the C4-methyl group to the C4, C3, and C4a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing conformational information. youtube.com A key NOESY correlation would be expected between the protons of the C4-methyl group and the H-5 proton, confirming their spatial proximity. Correlations might also be observed between the C3-acetyl protons and the protons of the two adjacent methyl groups (on C2 and C4), providing insight into the rotational orientation of the acetyl group.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of the compound, one can calculate the electron density distribution and thus determine the exact positions of each atom.

For this compound, an X-ray crystal structure would provide definitive information on:

Bond lengths and angles: Precise measurements for all bonds and angles in the molecule.

Conformation: The exact orientation of the acetyl group relative to the quinoline ring. It would reveal the degree of planarity of the bicyclic quinoline system and any steric-induced twisting.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure. mdpi.comnih.gov

A search of the scientific literature did not yield a published single crystal X-ray structure for this compound.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Purity Assessment (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can aid in structural elucidation. nih.gov

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is used to generate the protonated molecule, [M+H]⁺. For this compound (molar mass 199.25 g/mol ), the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of 200. nih.gov

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the [M+H]⁺ ion of C₁₃H₁₃NO is 199.099714038 Da. nih.gov An experimental HRMS measurement confirming this value would validate the molecular formula. rsc.org

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion (e.g., via collision-induced dissociation), the resulting fragment ions provide structural information. nih.gov The most likely fragmentation pathway for the [M+H]⁺ ion of this compound involves the cleavage of the bond between the quinoline ring and the acetyl group. The primary fragment would likely result from the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da), a common fragmentation for 3-acetyl substituted heterocycles.

Table 3: Predicted ESI-MS Fragmentation for this compound

| m/z | Ion | Description |

|---|---|---|

| 200.1 | [C₁₃H₁₄NO]⁺ | Protonated molecular ion ([M+H]⁺) |

| 158.1 | [C₁₁H₁₂N]⁺ | Fragment resulting from the loss of ketene (CH₂=C=O) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are used to identify the presence of specific functional groups. nih.govyoutube.com

For this compound, key vibrational bands would confirm its structure:

C=O Stretch: A strong absorption band in the FT-IR spectrum, typically between 1680-1710 cm⁻¹, is characteristic of an aryl ketone carbonyl group.

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C-H Bends: Fingerprint region bands (below 1500 cm⁻¹) corresponding to C-H bending modes can also help confirm the substitution pattern.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C=C bonds of the aromatic system. buffalostate.edu

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C/C=N | Stretch | 1450 - 1620 | Medium to Strong |

| Aliphatic C-H | Bend | 1350 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. A chromophore is a part of a molecule that absorbs light in the UV-Vis region, leading to the excitation of electrons from lower to higher energy orbitals. In this compound, the chromophore consists of the conjugated quinoline ring system extended by the acetyl group at the 3-position.

The structure of this compound features a quinoline core, which is an aromatic heterocyclic system, an acetyl group (C=O), and methyl groups. This combination of a conjugated π-system and a carbonyl group with non-bonding (n) electrons gives rise to characteristic electronic transitions. The principal transitions observed are π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. In conjugated systems like quinoline, these transitions are expected and their intensity is generally high.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. youtube.com These are generally lower in energy and intensity compared to π→π* transitions and appear at longer wavelengths. The presence of the carbonyl group makes n→π* transitions possible in this molecule. youtube.comyoutube.com

The UV-Vis spectrum of this compound would therefore be expected to show multiple absorption bands corresponding to these transitions within the quinoline ring and the acetyl substituent. The extended conjugation between the quinoline ring and the carbonyl group influences the energy levels of the molecular orbitals, which in turn affects the wavelengths of maximum absorption (λmax).

Interactive Data Table: Expected Electronic Transitions

The following table summarizes the types of electronic transitions possible for this compound based on its functional groups.

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region | Expected Intensity |

| σ → σ | σ bonding to σ antibonding | All single bonds | Far UV (<200 nm) | Strong |

| n → σ | Non-bonding to σ antibonding | C-N, C-O bonds | ~175-220 nm | Weak to Medium |

| π → π | π bonding to π antibonding | Quinoline ring, C=O | ~200-400 nm | Strong |

| n → π | Non-bonding to π antibonding | C=O group | ~280-400 nm | Weak |

Computational Chemistry and Theoretical Investigations of 1 2,4 Dimethylquinolin 3 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation to determine the distribution of electrons within the molecule, providing insights into its stability, geometry, and electronic properties. mdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT determines the energy of a molecule from its electron density. nih.gov This approach is widely used to study quinoline (B57606) derivatives, providing deep insights into their molecular structure and electronic properties.

For 1-(2,4-Dimethylquinolin-3-yl)ethanone, a typical DFT study would begin by optimizing the molecule's geometry. This process finds the lowest energy arrangement of atoms, corresponding to the most stable structure. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. The B3LYP functional is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering robust performance for a wide range of organic molecules. Other functionals, such as the long-range corrected CAM-B3LYP or the meta-hybrid M06-2X, might be chosen to better describe specific phenomena like charge transfer or non-covalent interactions.

Once the geometry is optimized, various electronic properties can be calculated. A hypothetical table of optimized geometric parameters for this compound, as would be produced by a DFT calculation, is shown below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This table is illustrative. The values are representative and not from a published calculation on this specific molecule.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths | C=O | 1.23 Å |

| C-C (acetyl) | 1.51 Å | |

| C-N (quinoline) | 1.38 Å | |

| C-C (quinoline) | 1.40 - 1.45 Å | |

| Bond Angles | O=C-C | 120.5° |

| C-C-N (quinoline) | 121.0° | |

| Dihedral Angle | C(quinoline)-C-C=O | ~45° |

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it neglects electron correlation, which can be critical for accurate predictions. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. These methods are more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for DFT results. nih.gov A comparative study using HF, MP2, and DFT for this compound could validate the accuracy of the chosen DFT functional for this class of compounds.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule dictates its function. This compound possesses rotational freedom, particularly around the single bond connecting the acetyl group to the quinoline ring. Conformational analysis is used to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

By systematically rotating the acetyl group and calculating the energy at each step using a method like DFT, a potential energy surface (PES) can be mapped. This map reveals the most stable conformer(s) (energy minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO-LUMO Gap, Electrophilicity Index)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Table 2: Hypothetical FMO Analysis and Reactivity Descriptors for this compound (Note: This table is illustrative. The values are representative and not from a published calculation on this specific molecule.)

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -6.25 |

| ELUMO | - | -1.85 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.40 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.20 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.73 |

Visualizing the HOMO and LUMO isosurfaces would show where these orbitals are located on the molecule. For a quinoline derivative, the HOMO is often distributed across the quinoline ring system, while the LUMO might be localized on the acetyl group or the heterocyclic ring, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

Molecular Docking and Dynamics Simulations (for in vitro binding mechanisms, strictly avoiding clinical data)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in fields like drug discovery to understand how a small molecule might interact with a biological target. For this compound, docking simulations could be performed to explore its potential binding modes within the active site of various enzymes. The simulation would score different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility, identifying the most likely binding conformation.

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed view of the interaction. MD simulates the movement of atoms and molecules over time, allowing researchers to observe the stability of the docked complex and the nature of the intermolecular interactions in a dynamic environment that includes solvent molecules. This provides a deeper, time-resolved understanding of the binding mechanism at the atomic level.

Spectroscopic Parameter Prediction (e.g., NMR shielding tensors, vibrational frequencies, UV-Vis absorption bands)

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the characterization and identification of a compound. nih.gov

Vibrational Frequencies (FTIR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. These correspond to the peaks observed in an infrared (IR) or Raman spectrum. For this compound, this would allow for the assignment of specific spectral bands to the stretching and bending of particular bonds, such as the C=O stretch of the ketone or the various C-H and C-N vibrations within the quinoline ring.

NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding for each nucleus in this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum helps confirm the molecular structure and assign the observed signals to specific atoms.

UV-Vis Absorption Bands: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule. This allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectrum, predicting the wavelengths at which the molecule absorbs light. These absorptions correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-chloro-4-phenylquinolin-3-yl)ethanone |

Investigation of Acidity and Tautomerism via Theoretical Models

The acidity and tautomeric equilibria of quinoline derivatives are of significant interest due to their influence on the chemical reactivity and potential biological activity of these compounds. While direct experimental and extensive theoretical studies specifically targeting this compound are not widely available in the current literature, computational models provide a powerful tool to predict and understand these properties. Theoretical investigations, primarily using Density Functional Theory (DFT), can elucidate the stable tautomeric forms and predict the acidity of different sites within the molecule.

The primary tautomerism in this compound is the keto-enol equilibrium. The acetyl group at the C3 position can exist in the keto form or the enol form, where a proton is transferred from the methyl group of the acetyl moiety to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.

Theoretical studies on related quinoline systems, such as 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives, have been conducted to explore tautomeric equilibria and acidity using DFT methods with various basis sets. sciencepublishinggroup.com These studies provide a framework for understanding how similar computational approaches can be applied to this compound.

Tautomeric Equilibrium:

Computational models can calculate the thermodynamic parameters of the different tautomers to determine their relative stabilities. For instance, in a theoretical study of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives, it was found that the keto tautomers are generally more stable than the enol tautomers. sciencepublishinggroup.com This is a common finding for simple ketones, where the carbon-oxygen double bond is typically more stable than a carbon-carbon double bond. orientjchem.org

The relative energies of the keto and enol forms of this compound can be calculated in the gas phase and in different solvents using computational models. The stability of the tautomers can be influenced by solvent polarity, with polar solvents often favoring the more polar tautomer. orientjchem.org

Below is an illustrative data table, based on general principles and findings for similar compounds, showing the kind of data that would be generated from a DFT study on the tautomerism of this compound.

| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Water, kcal/mol) |

| Tautomer A | Keto | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B | Enol | +5.8 | +3.5 |

| Note: These values are hypothetical and for illustrative purposes only, based on typical keto-enol energy differences. |

Acidity Investigation:

Theoretical models are also employed to predict the acidity of various protons in the molecule by calculating the energetics of deprotonation. The gas-phase acidity can be determined by calculating the enthalpy and Gibbs free energy of the deprotonation reaction. acs.orgnih.govnih.gov For this compound, there are several potential acidic sites, including the methyl protons of the acetyl group and the methyl groups on the quinoline ring.

Computational studies on substituted quinolin-2-ones have shown that the presence of electron-withdrawing or electron-donating groups can significantly impact the acidity of N-H and O-H bonds. sciencepublishinggroup.com For example, a bromine substituent was found to increase the acidity of these sites, while a methoxy (B1213986) group decreased it. sciencepublishinggroup.com Similarly, the electronic nature of the quinoline ring and the methyl substituents in this compound will influence the acidity of the C-H bonds of the acetyl group.

A hypothetical data table illustrating the calculated gas-phase acidities for different protons in this compound is presented below. The values represent the calculated Gibbs free energy of deprotonation (ΔG_acid).

| Proton Site | Deprotonation Product | Calculated ΔG_acid (kcal/mol) |

| Acetyl CH₃ | Enolate Anion | 350 |

| Quinoline C2-CH₃ | Carbanion | 380 |

| Quinoline C4-CH₃ | Carbanion | 385 |

| Note: These values are hypothetical and for illustrative purposes to demonstrate the output of such a computational study. |

Exploration of Biological Activities and Mechanisms in Vitro and Non Clinical Models

Antimicrobial Activity (In Vitro Studies against Bacteria, Fungi, Viruses)

Quinoline (B57606) derivatives are a well-established class of compounds investigated for their antimicrobial properties. smolecule.com The core quinoline structure is a key pharmacophore in the development of broad-spectrum antimicrobial agents. researchgate.net Studies on various synthetic quinoline derivatives have demonstrated promising activity against both bacterial and fungal pathogens. researchgate.net

For instance, a series of novel compounds incorporating a 2-chloroquinoline (B121035) nucleus linked to a pyrazole (B372694) ring showed notable antibacterial and antifungal effects. researchgate.net As detailed in the table below, specific derivatives from this series displayed significant minimum inhibitory concentrations (MIC) against various microbes. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected 2-Chloroquinoline Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| MB-N | Aspergillus fumigatus | 48 |

| Penicillium notatum | 46 | |

| Bacillus subtilis | 44 | |

| MB-A | Penicillium notatum | 57 |

| Bacillus subtilis | 54 | |

| Escherichia coli | 43 |

Source: Data extracted from a study on 2-chloroquinoline-pyrazole derivatives. researchgate.net

Furthermore, research on other quinoline alkaloids, such as 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) produced by Burkholderia contaminans, has shown inhibitory activity, particularly against Gram-positive bacteria like Clavibacter michiganensis and fungi such as Aspergillus niger. nih.gov The antiviral potential of the quinoline scaffold has also been explored, with some derivatives showing the ability to suppress the replication of influenza viruses. nih.gov While these findings highlight the antimicrobial potential inherent to the quinoline family, specific in vitro studies are required to determine the antibacterial, antifungal, or antiviral efficacy of 1-(2,4-Dimethylquinolin-3-yl)ethanone itself. smolecule.com

The mechanisms underlying the antimicrobial action of quinoline-like compounds can be multifaceted. A common pathway involves the disruption of microbial cell membranes. Lipophilic molecules can intercalate into the lipid bilayer of bacterial membranes, leading to increased fluidity and permeability. nih.gov This disturbance can disrupt essential cellular processes, such as respiration and ion transport, ultimately leading to cell death. nih.gov Another potential mechanism is the inhibition of critical microbial enzymes, which is a known mode of action for many antimicrobial agents. smolecule.com For antiviral activity, some quinoline derivatives have been found to interfere with viral proteins like hemagglutinin and neuraminidase, preventing viral entry into and release from host cells. nih.gov

Antioxidant Potential (Cell-Free and Cell-Based Assays, in vitro)

The evaluation of antioxidant activity is crucial for compounds with therapeutic potential, as oxidative stress is implicated in numerous diseases. mdpi.com Antioxidant capacity is typically assessed using a combination of cell-free and cell-based assays.

Cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, measure a compound's intrinsic ability to neutralize free radicals. nih.gov For example, studies on certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives demonstrated significant DPPH radical scavenging activity, comparable to the standard antioxidant Trolox. mdpi.com

Table 2: Cell-Free Antioxidant Activity of Representative Quinolone Derivatives

| Compound | Concentration (µM) | DPPH Radical Scavenging (%) |

|---|---|---|

| Trolox (Standard) | 10 | 77.6 |

| Derivative 3g | 10 | 70.6 |

| Derivative 3h | 10 | 73.5 |

Source: Data from a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives. mdpi.com

Cell-based assays, such as the cellular antioxidant activity (CAA) assay using probes like DCFH-DA, provide a more biologically relevant measure by assessing antioxidant effects within a cellular environment. nih.govresearchgate.net These assays account for factors like cell uptake and metabolism. nih.gov While these methods are standard for determining antioxidant potential, specific studies applying them to this compound have not been identified.

Enzyme Inhibition Studies (Non-Human, in vitro, e.g., Kinase Activity Modulation, CYP-450 inhibition)